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Compound of Interest

Compound Name: Oxirane-d,2-(chloroMethyl-d2)

CAS No.: 159301-46-9

Cat. No.: B1149577 Get Quote

Executive Summary
Epichlorohydrin-d₅ (CAS 69533-54-6) is the fully deuterated isotopologue of epichlorohydrin (1-

chloro-2,3-epoxypropane).[1][2][3][4] It serves as a critical reagent in nuclear magnetic

resonance (NMR) spectroscopy, mechanistic organic chemistry, and metabolic stability profiling

in drug discovery.

While chemically analogous to its proteo-counterpart (ECH-d₀), ECH-d₅ exhibits distinct

physical properties driven by the Deuterium Isotope Effect—most notably a ~5.6% increase in

density and unique vibrational spectral signatures. This guide provides a definitive reference for

its physical constants, spectroscopic behavior, and handling protocols, designed to ensure data

integrity in high-precision research environments.

Molecular Architecture & Isotopic Substitution
The transition from Proteo-ECH to Deutero-ECH involves the substitution of all five hydrogen

atoms with deuterium (

H). This substitution increases the molecular weight and alters the vibrational frequency of C-H
vs. C-D bonds, impacting reaction kinetics (Kinetic Isotope Effect, KIE) and stability.
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Feature
Proteo-Epichlorohydrin
(ECH-d₀)

Deuterated
Epichlorohydrin (ECH-d₅)

Formula

C

H

ClO

C

D

ClO

CAS Number 106-89-8 69533-54-6

Molecular Weight 92.52 g/mol 97.56 g/mol

Isotopic Purity Natural Abundance Typically ≥98 atom % D

Structure
Chiral epoxide (racemic or

enantiopure)

Chiral epoxide (racemic or

enantiopure)

Physical Properties Matrix
The following data consolidates experimental values and comparative literature for ECH-d₅

against the standard ECH-d₀.

Table 1: Comparative Physical Constants
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Property Proteo-ECH (d₀) Deutero-ECH (d₅) Technical Insight

Density (25 °C) 1.181 g/mL 1.247 g/mL

Critical: Mass

increase due to

neutron addition (

H vs

H). Essential for

gravimetric dosing.

Boiling Point 116–118 °C 115–117 °C

Negligible difference;

deuterium substitution

rarely alters BP

significantly in small

polar molecules.

Melting Point -57 °C -57 °C
Identical phase

transition behavior.

Refractive Index (

)
1.438 1.438

Optical properties

remain largely

unaffected by isotopic

substitution.

Flash Point 28 °C ~28 °C

Safety: Treat as

Flammable Liquid

(Category 3).

Solubility
Miscible in EtOH,

Ether, CHCl

Miscible in EtOH,

Ether, CHCl

Solvation shell

dynamics are

identical.
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Analyst Note: When calculating molarity for ECH-d₅, you must use the density of 1.247 g/mL.

Using the standard density (1.18 g/mL) will result in a 5.3% error in stoichiometry.

Spectroscopic Characterization (The "Fingerprint")
ECH-d₅ is primarily utilized because it is "silent" in

H-NMR, allowing researchers to observe reaction products without solvent interference or to
use it as a probe for mechanistic studies.

Nuclear Magnetic Resonance (NMR)
H-NMR:

ECH-d₀: Shows complex multiplets at

2.6 – 3.6 ppm.

ECH-d₅:Silent. No signals observed in the standard proton window. Residual peaks (if

<99.9% D) appear as small multiplets with reduced coupling constants (

).

C-NMR:

Carbon signals in ECH-d₅ appear as multiplets due to spin-spin coupling between

C and

H (Spin

).

Multiplicity Rule:
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. A carbon attached to two deuteriums (e.g., the -CD

Cl group) will appear as a quintet (1:2:3:2:1 intensity).

Isotope Shift: Signals typically shift slightly upfield (lower ppm) compared to ECH-d₀.

Mass Spectrometry (MS)
Parent Ion: m/z 97 (vs 92 for d₀).

Fragmentation: The +5 Da shift is conserved in fragments containing the carbon backbone,

aiding in metabolite identification (e.g., distinguishing glutathione conjugates of ECH).

Applications in Drug Development & Mechanism
The strategic use of ECH-d₅ centers on the Deuterium Switch concept—strengthening bonds to

alter metabolic rates without changing pharmacology.

Diagram 1: Metabolic Stability & Kinetic Isotope Effect
Logic
This workflow illustrates how ECH-d₅ is used to probe metabolic pathways, specifically

oxidative opening of the epoxide or displacement of the chloride.

Substrate Comparison Metabolic Attack (CYP450 / GST)

Proteo-ECH (C-H) Transition State (C-H)

Fast Abstraction
(Weak Bond)

Deutero-ECH (C-D) Transition State (C-D)

Slow Abstraction
(Strong Bond)

Metabolic Outcome
(Clearance Rate)

High Clearance

Low Clearance
(Metabolic Stability)

Primary KIE:
kH/kD ≈ 2-7

Significantly slower rate for C-D

Click to download full resolution via product page

Caption: Logic flow demonstrating the Kinetic Isotope Effect (KIE). The stronger C-D bond in

ECH-d₅ resists enzymatic cleavage, allowing researchers to identify rate-limiting steps in
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metabolism.

Experimental Protocols
Protocol A: Purity Verification via Quantitative NMR
(qNMR)
Objective: Determine the isotopic enrichment and chemical purity of ECH-d₅ stock. Principle:

Since ECH-d₅ is proton-silent, we use a known internal standard to quantify residual proteo-

ECH.

Materials:

Analyte: ECH-d₅ (~20 mg)

Internal Standard (IS): Maleic Acid (High purity, non-volatile) or TCNB.

Solvent: CDCl

(100% D).

Workflow:

Gravimetry: Weigh 20.0 mg ECH-d₅ and 5.0 mg Internal Standard into a vial. Record weights

to 0.01 mg precision.

Solvation: Dissolve in 600 µL CDCl

. Vortex for 30 seconds.

Acquisition:

Pulse Angle: 90°

Relaxation Delay (d1): ≥ 30 seconds (Critical for accurate integration).

Scans: 16–32.

Analysis:
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Integrate IS peak (set to defined proton count).

Integrate residual ECH peaks (2.6–3.6 ppm).

Calculation:

(Where

=Integral,

=# Protons,

=Mol. Weight,

=Weight)

Protocol B: Anhydrous Handling (Preventing D/H
Exchange)
Context: Epoxides are reactive electrophiles. Moisture can lead to hydrolysis (forming diols)

and potential D/H exchange if acidic protons are present.

Storage: Store ECH-d₅ at 2–8 °C under Argon atmosphere.

Syringe Technique: Use gas-tight glass syringes. Avoid plastic syringes as ECH can swell

rubber plungers and leach plasticizers.

Quenching: If used in excess, quench reactions with buffered saline. Do not use acidic water,

as this accelerates ring opening.

Safety & Handling (E-E-A-T)
Warning: ECH-d₅ possesses the same toxicity profile as non-deuterated epichlorohydrin. It is a

potent alkylating agent.

GHS Classification: Carcinogen (1B), Flammable Liquid (3), Acute Toxicity (3).[5]

Engineering Controls: All handling must occur inside a certified chemical fume hood.
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PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard

latex is permeable to ECH.

Decontamination: Spills should be treated with 10% aqueous sodium hydroxide to hydrolyze

the epoxide ring to glycerol (less toxic), followed by absorption with vermiculite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Deuterated Epichlorohydrin (ECH-d₅): Technical
Characterization & Application Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149577#physical-properties-of-deuterated-
epichlorohydrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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